3-Furonitrile

Rotational spectroscopy Astrochemistry Microwave detection

Researchers requiring regioisomerically pure 3-furonitrile for astrochemistry, organometallic synthesis, or antiviral discovery face spectral confusion and divergent reactivity with the 2-isomer. • >5600 rotational transitions (85-500 GHz), σfit <0.031 MHz-enables unambiguous astrochemical identification. • Chemoselective C-CN activation without ring-opening: [(dippe)NiH]₂ reaction is reversible, preserving furan ring integrity. • MERS-CoV PLpro IC₅₀ 0.93 μM with negligible SARS-CoV activity-validated scaffold for pathogen-specific coronavirus therapeutics. Supplied with GC, NMR, and full analytical documentation; shipped under IATA-compliant conditions for flammable solids (UN2926).

Molecular Formula C5H3NO
Molecular Weight 93.08 g/mol
CAS No. 30078-65-0
Cat. No. B1345513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Furonitrile
CAS30078-65-0
Molecular FormulaC5H3NO
Molecular Weight93.08 g/mol
Structural Identifiers
SMILESC1=COC=C1C#N
InChIInChI=1S/C5H3NO/c6-3-5-1-2-7-4-5/h1-2,4H
InChIKeyZQFYJHMUAWCEBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Furonitrile Physicochemical Baseline & Comparator


3-Furonitrile (furan-3-carbonitrile, CAS 30078-65-0) is a heteroaromatic nitrile consisting of a furan ring substituted with a cyano group at the 3-position. With a molecular formula of C₅H₃NO and a molecular weight of 93.08 g·mol⁻¹, it is a low-melting crystalline solid (mp 28–32 °C, bp 151 °C) . Its primary positional isomer, 2-furonitrile (CAS 617-90-3), is a liquid at room temperature (bp 146–148 °C) and features the nitrile group at the 2-position, adjacent to the ring oxygen [1]. The critical distinction between these two isomers lies in the electronic environment of the nitrile group: in 3-furonitrile, the cyano substituent is meta to the furan oxygen, whereas in 2-furonitrile it is ortho, fundamentally altering dipole magnitude, spectroscopic constants, and organometallic reactivity profiles. These differences preclude generic interchangeability in applications ranging from astrochemical detection to transition-metal-mediated bond activation and antiviral drug discovery.

Non-Interchangeability of 3-Furonitrile and 2-Furonitrile


Although 2-furonitrile and 3-furonitrile share an identical molecular formula and functional groups, their regioisomeric relationship produces quantifiable divergences in dipole moment, rotational spectroscopy, organometallic reaction pathways, and biological target selectivity that render them non-substitutable in research contexts. Where 2-furonitrile undergoes both C–CN and subsequent C–O bond activation with nickel(0) complexes, 3-furonitrile selectively engages only in reversible C–CN bond activation without ring-opening, a mechanistic bifurcation that directly impacts synthetic strategy design [1]. Similarly, cyanofuran-class compounds built on the 3-furonitrile scaffold exhibit selective inhibition of MERS-CoV papain-like protease (PLpro) over SARS-CoV PLpro, a selectivity profile not shared by the thiophene inhibitor class [2]. Even at the level of fundamental physical properties—dipole moment magnitude, rotational constants, and nitrile bending mode energies—the two furonitrile isomers are spectroscopically distinct, which has critical implications for astrochemical identification and trace detection [3]. These are not trivial differences; they represent distinct molecular recognition and reactivity signatures that demand compound-specific verification prior to procurement.

3-Furonitrile vs 2-Furonitrile: Key Evidence


Dipole Moment Differentiation

The a-axis dipole moment component of 3-furonitrile (µₐ = 4.0 D) is 7% lower than that of its positional isomer 2-furonitrile (µₐ = 4.3 D), while the b-axis component is also reduced (µb = 0.4 D vs. 0.7 D). This quantitative difference directly modulates rotational transition intensities, which scale with the square of the dipole moment, making 2-furonitrile intrinsically ~15% more intense in its a-type rotational spectrum [1]. Both isomers nevertheless possess dipole moments large enough to serve as radiotelescopically detectable tracers of furan in the interstellar medium [1].

Rotational spectroscopy Astrochemistry Microwave detection

Coriolis-Coupled Nitrile Bending Mode Inversion

The two lowest-energy vibrational modes of 3-furonitrile (ν₁₇ and ν₂₄), corresponding to in-plane and out-of-plane nitrile bending vibrations, form a Coriolis-coupled dyad with precisely determined frequencies: ν₁₇ = 168.193 1648(67) cm⁻¹ and ν₂₄ = 169.635 8315(77) cm⁻¹. The resulting energy gap of only 1.442 6667(10) cm⁻¹ is notably small, and—critically—the relative energetic ordering of ν₁₇ and ν₂₄ is inverted compared to 2-furonitrile [1]. This inversion is a direct consequence of the different position of the nitrile substituent on the furan ring and provides an unambiguous spectroscopic fingerprint for distinguishing the two isomers.

High-resolution IR spectroscopy Vibrational analysis Molecular structure

Selective C–CN Activation Without Ring-Opening

In a direct comparative study using [(dippe)NiH]₂ as the nickel(0) source, both 2-furonitrile (2-FN) and 3-furonitrile (3-FN) initially form η²-CN adducts at room temperature and subsequently undergo C–CN bond activation after 6 days to yield [(dippe)Ni(CN)(η¹-C-furyl)] complexes (7 and 11, respectively). Both C–CN activation processes are reversible at 100 °C. However, upon thermolysis at 100 °C, only the 2-FN-derived complex (7) undergoes further C–O ring-opening of the furan to form [(dippe)Ni(κ²-O,C–OCHCH–CHC(CN))] (9). The 3-FN-derived complex (11) does not undergo this secondary ring-opening, demonstrating that the meta-nitrile substitution pattern in 3-FN effectively blocks the C–O activation pathway accessible to the ortho-substituted isomer [1].

Organometallic chemistry C–CN bond activation Nickel catalysis

MERS-CoV-Selective PLpro Inhibition

In a high-throughput screen for papain-like protease (PLpro) inhibitors, the cyanofuran chemotype (exemplified by compound 2, a 3-furonitrile derivative) demonstrated an IC₅₀ of 0.93 μM against MERS-CoV PLpro, while exhibiting negligible inhibition of SARS-CoV PLpro (IC₅₀ barely calculable within the tested concentration range of 0–50 μM) [1]. In contrast, the thiophene chemotype (compound 1) showed broad-spectrum activity with IC₅₀ values of 14.2 μM against MERS-PLpro and 156.3 μM against SARS-PLpro [1]. This >50-fold selectivity window for MERS-CoV over SARS-CoV makes the cyanofuran class uniquely suited for target-specific antiviral development where pan-coronavirus inhibition is not desired.

Antiviral drug discovery PLpro inhibition Coronavirus

Rotational Constants for Isomer Identification

High-resolution rotational spectroscopy from 6–320 GHz yielded ground-state rotational constants for 3-furonitrile: A = 9296.5488(2) MHz, B = 1940.26649(2) MHz, and C = 1604.63206(2) MHz. These differ substantially from 2-furonitrile, for which A = 9220.2507(1) MHz, B = 2029.27373(2) MHz, and C = 1662.64315(3) MHz [1]. The A constant is ~76 MHz larger for 3-FN (+0.82%), while B and C are smaller by ~89 MHz (−4.4%) and ~58 MHz (−3.5%), respectively. These differences are far larger than experimental uncertainty (< 2 kHz for B and C constants), making rotational spectroscopy a definitive method for isomer identification.

Rotational spectroscopy Molecular structure determination Astrochemical detection

3-Furonitrile Research & Industrial Applications


Radioastronomical Detection and Interstellar Molecular Line Surveys

With its precisely characterized rotational spectrum (over 5600 transitions recorded from 85–500 GHz) [1] and well-defined dipole moment (µₐ = 4.0 D) [2], 3-furonitrile is uniquely suited as a target molecule for radioastronomical searches. Its rotational constants (A = 9296.5, B = 1940.3, C = 1604.6 MHz) [3] and vibrational frequencies are sufficiently distinct from 2-furonitrile to prevent spectral line confusion. The high accuracy of the available spectroscopic constants (σfit < 0.031 MHz for the ground vibrational state) [1] enables reliable frequency predictions across the majority of operational radiotelescope bands, making 3-furonitrile a procurement priority for astrochemistry groups investigating the interstellar abundance of heteroaromatic molecules.

MERS-CoV-Selective Antiviral Drug Discovery

The cyanofuran chemotype, built upon the 3-furonitrile scaffold, has been validated as a selective MERS-CoV PLpro inhibitor (IC₅₀ = 0.93 μM) with negligible activity against SARS-CoV PLpro [4]. This selectivity profile—in contrast to the broad-spectrum thiophene class (MERS-PLpro IC₅₀ = 14.2 μM; SARS-PLpro IC₅₀ = 156.3 μM)—makes 3-furonitrile an essential starting material for medicinal chemistry programs pursuing pathogen-specific coronavirus therapeutics. Procurement of 3-furonitrile is indicated for drug discovery teams targeting the PLpro BL2 loop binding cleft and seeking MERS-CoV-specific inhibitors with reduced potential for off-target coronavirus activity.

Nickel-Mediated C–CN Activation Without Ring-Opening

In organometallic synthesis requiring selective activation of the nitrile C–CN bond while preserving the furan ring, 3-furonitrile is the mandatory substrate choice. Direct comparative evidence demonstrates that [(dippe)NiH]₂ reacts with both 2- and 3-furonitrile to yield C–CN activation products at room temperature, but only the 2-FN-derived complex undergoes subsequent C–O ring-opening upon thermolysis at 100 °C [5]. The 3-FN-derived nickel complex (11) undergoes reversible C–CN activation without ring-opening, providing a chemoselective pathway for cyano transfer or coupling reactions where furan ring integrity must be maintained. This reactivity dichotomy directly informs substrate selection in nickel-catalyzed methodology development.

High-Resolution Spectroscopic Reference for Isomer Identification

The combination of inverted Coriolis-coupled dyad energy ordering (ν₁₇ = 168.193 cm⁻¹ < ν₂₄ = 169.636 cm⁻¹ with ∆E = 1.443 cm⁻¹, inverted relative to 2-furonitrile) [1] and distinct rotational constants makes 3-furonitrile an ideal spectroscopic reference standard for analytical laboratories requiring unambiguous isomer identification. The precision of the available data (σfit(IR) < 6.1 MHz) [1] supports gas-phase infrared and microwave analytical method development, quality control of isomeric mixtures, and validation of computational chemistry predictions for heteroaromatic nitriles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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